
4-(Difluoromethyl)-2-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-2-methylbenzaldehyde is an organic compound characterized by the presence of a difluoromethyl group (-CF2H) and a methyl group (-CH3) attached to a benzaldehyde ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the difluoromethylation of 2-methylbenzaldehyde using difluoromethylation reagents such as ClCF2H in the presence of a base . The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods: Industrial production of 4-(Difluoromethyl)-2-methylbenzaldehyde may involve continuous flow microreactor systems to optimize reaction efficiency and scalability . These systems allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)-2-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 4-(Difluoromethyl)-2-methylbenzoic acid.
Reduction: 4-(Difluoromethyl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-2-methylbenzaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-2-methylbenzaldehyde involves its interaction with various molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design . The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, influencing their function and activity.
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Methylbenzaldehyde: Lacks the difluoromethyl group, making it less reactive in certain chemical transformations.
4-(Difluoromethyl)phenol: Contains a hydroxyl group instead of an aldehyde group, leading to different reactivity and applications.
Uniqueness: 4-(Difluoromethyl)-2-methylbenzaldehyde is unique due to the presence of both a difluoromethyl group and an aldehyde group on the same aromatic ring. This combination imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Propiedades
Fórmula molecular |
C9H8F2O |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-2-methylbenzaldehyde |
InChI |
InChI=1S/C9H8F2O/c1-6-4-7(9(10)11)2-3-8(6)5-12/h2-5,9H,1H3 |
Clave InChI |
PJGRIJTUTHGCFO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl(2E)-3-[4-(trifluoromethyl)phenyl]-2-butenoate](/img/structure/B15296589.png)
![Potassium;trifluoro-[cis-2-methylcyclopropyl]boranuide](/img/structure/B15296591.png)
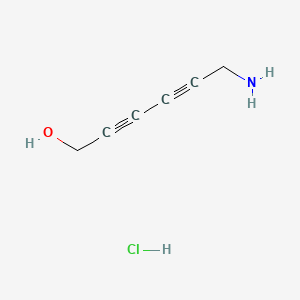

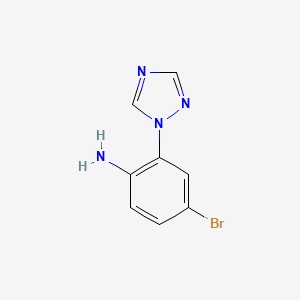
![[3-(4-Bromophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B15296606.png)

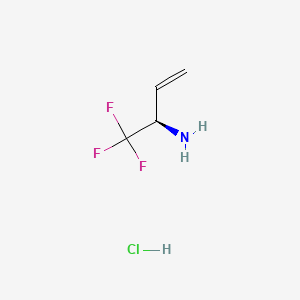
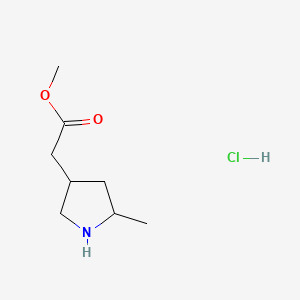
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
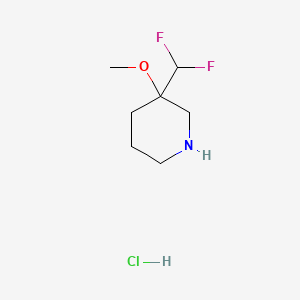
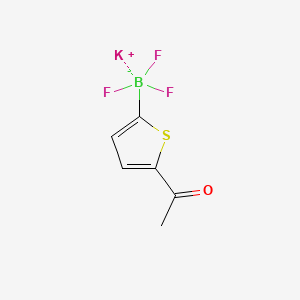
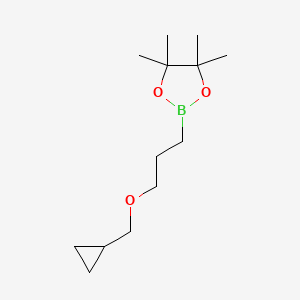
![tert-butyl N-{5-thiaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B15296660.png)
